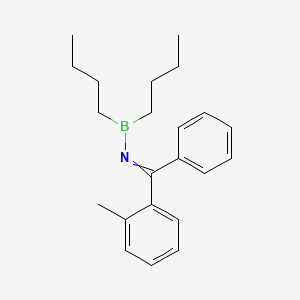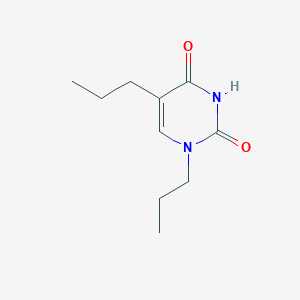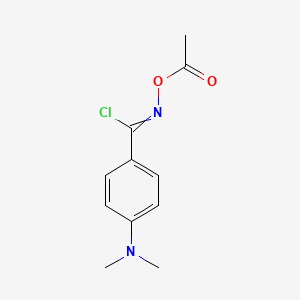
N-(Acetyloxy)-4-(dimethylamino)benzene-1-carboximidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Acetyloxy)-4-(dimethylamino)benzene-1-carboximidoyl chloride is a synthetic organic compound. It is characterized by the presence of an acetyloxy group, a dimethylamino group, and a carboximidoyl chloride group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)-4-(dimethylamino)benzene-1-carboximidoyl chloride typically involves multiple steps:
Formation of the Benzene Ring Substituents: The starting material, 4-(dimethylamino)benzene, undergoes acetylation to introduce the acetyloxy group.
Introduction of the Carboximidoyl Chloride Group: This step involves the reaction of the intermediate with a suitable reagent, such as phosgene or a similar chlorinating agent, under controlled conditions to form the carboximidoyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring safety measures for handling reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Acetyloxy)-4-(dimethylamino)benzene-1-carboximidoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The acetyloxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids or Bases: For hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Hydrolyzed Products: Resulting in the formation of hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of N-(Acetyloxy)-4-(dimethylamino)benzene-1-carboximidoyl chloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The acetyloxy and dimethylamino groups could play roles in binding interactions or reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Acetyloxy)-4-(dimethylamino)benzene-1-carboxamide: Similar structure but with a carboxamide group instead of carboximidoyl chloride.
4-(Dimethylamino)benzene-1-carboximidoyl chloride: Lacks the acetyloxy group.
N-(Acetyloxy)-4-(methylamino)benzene-1-carboximidoyl chloride: Has a methylamino group instead of a dimethylamino group.
Eigenschaften
CAS-Nummer |
61101-67-5 |
|---|---|
Molekularformel |
C11H13ClN2O2 |
Molekulargewicht |
240.68 g/mol |
IUPAC-Name |
[[chloro-[4-(dimethylamino)phenyl]methylidene]amino] acetate |
InChI |
InChI=1S/C11H13ClN2O2/c1-8(15)16-13-11(12)9-4-6-10(7-5-9)14(2)3/h4-7H,1-3H3 |
InChI-Schlüssel |
FKRFHDBAXAZMOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)ON=C(C1=CC=C(C=C1)N(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


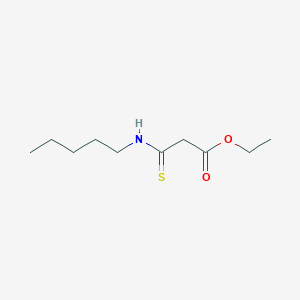
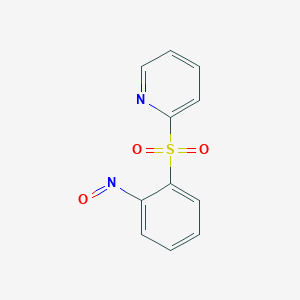
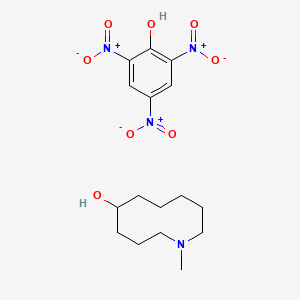
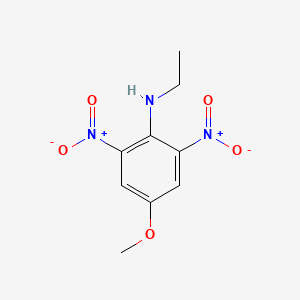
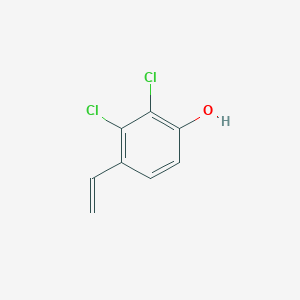
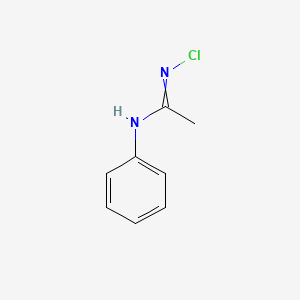
![4-{[(Triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B14585341.png)
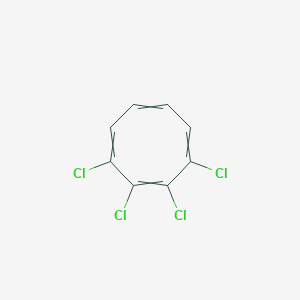
![4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid)](/img/structure/B14585369.png)
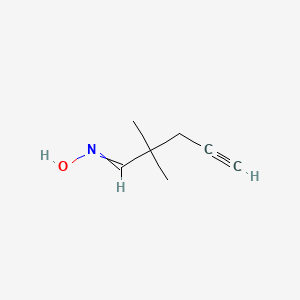
![Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]-](/img/structure/B14585374.png)
![N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14585377.png)
